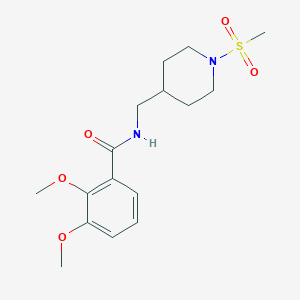

2,3-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S/c1-22-14-6-4-5-13(15(14)23-2)16(19)17-11-12-7-9-18(10-8-12)24(3,20)21/h4-6,12H,7-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUOKYBWVLMKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 4-(aminomethyl)piperidine in the presence of a base such as triethylamine (TEA) to form the benzamide intermediate.

Sulfonylation: The final step involves the introduction of the methylsulfonyl group. This is achieved by reacting the intermediate with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy groups can be substituted by nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogenation; ammonia (NH₃) in ethanol for amination.

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion to primary amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors or enzymes.

Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to enhance binding affinity to certain receptors, while the benzamide core can interact with active sites of enzymes. The methoxy groups may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives reported in patent literature (), such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53). Key differences include:

- Benzamide substituents : The target compound features 2,3-dimethoxy groups, whereas Example 53 includes 2-fluoro and N-isopropyl groups.

- Heterocyclic systems : The target compound’s piperidine ring contrasts with Example 53’s pyrazolo[3,4-d]pyrimidine and chromen-4-one systems.

These structural variations influence physicochemical properties and biological interactions. For instance:

- Methoxy groups enhance lipophilicity and membrane permeability compared to fluoro substituents.

- The methylsulfonyl group on piperidine may improve solubility in polar solvents relative to bulky isopropyl or chromen-4-one moieties .

Physicochemical Properties

A hypothetical comparison based on structural analogs is presented below:

*Hypothesized based on analogous benzamide derivatives.

Biological Activity

2,3-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . Its structure features a benzamide core modified with methoxy groups and a piperidine moiety substituted with a methylsulfonyl group. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including glioma and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.2 | Induction of apoptosis, G2/M phase arrest |

| Breast Cancer | 4.8 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in animal models. It significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

| Animal Model | Dose (mg/kg) | Effect |

|---|---|---|

| Rat | 10 | Decreased TNF-α levels by 40% |

| Mouse | 5 | Reduced IL-6 levels by 35% |

The biological activity of this compound is attributed to its ability to modulate multiple signaling pathways:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.

- Activation of Caspases : In cancer cells, it activates caspases, leading to apoptosis.

- Cell Cycle Regulation : It disrupts the cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

A notable study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as an effective therapeutic agent in oncology.

Study Overview

- Objective : Evaluate the efficacy of this compound in tumor reduction.

- Methodology : Mice were administered varying doses over four weeks.

- Results : Tumor volume decreased by an average of 60% in treated groups versus control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.